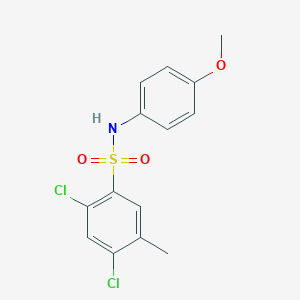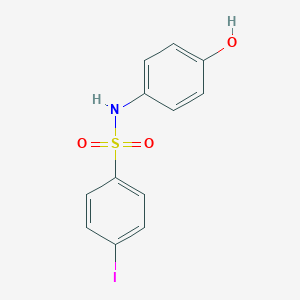![molecular formula C25H19N3O5S B280722 N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as MI-77301 and is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is a critical pathway in cancer development, and MI-77301 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mécanisme D'action
MI-77301 inhibits the MDM2-p53 interaction by binding to the p53 binding site on MDM2. This binding prevents MDM2 from ubiquitinating p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, leading to tumor suppression.
Biochemical and Physiological Effects
MI-77301 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including lung, breast, and colon cancer. The compound has also been shown to inhibit tumor growth in xenograft models of cancer. MI-77301 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
MI-77301 has several advantages for use in laboratory experiments. The compound has shown potent inhibition of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway. MI-77301 has also shown promising results in preclinical models of cancer, making it a potential therapeutic agent. However, MI-77301 has limitations in terms of its selectivity, as it may also inhibit other proteins that interact with MDM2.
Orientations Futures
MI-77301 has several potential future directions for research. One direction is to optimize the compound's selectivity for the MDM2-p53 interaction to reduce off-target effects. Another direction is to study the compound's potential as a combination therapy with other cancer therapeutics. Finally, MI-77301 could be further studied in clinical trials as a potential cancer therapeutic agent.
Conclusion
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a small molecule inhibitor of the MDM2-p53 interaction with potential applications in scientific research. The compound has shown potent inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. MI-77301 has several potential future directions for research, including optimization of selectivity and combination therapy studies.
Méthodes De Synthèse
The synthesis of MI-77301 involves several steps, including the preparation of the key intermediate, 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and the coupling of this intermediate with 3-pyridinecarboxylic acid and 4-methoxyaniline. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
MI-77301 has been extensively studied in preclinical models of cancer. The compound has shown potent inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of the tumor suppressor protein p53. This activation of p53 leads to cell cycle arrest and apoptosis in cancer cells, making MI-77301 a potential therapeutic agent for the treatment of various types of cancer.
Propriétés
Formule moléculaire |
C25H19N3O5S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H19N3O5S/c1-27-21-12-13-22(19-6-3-7-20(23(19)21)25(27)30)34(31,32)28(17-8-10-18(33-2)11-9-17)24(29)16-5-4-14-26-15-16/h3-15H,1-2H3 |
Clé InChI |
DSZQXRBYEHQNKQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)